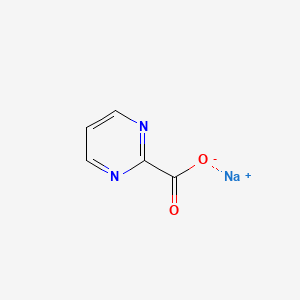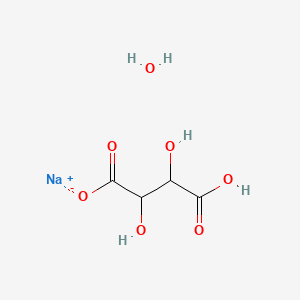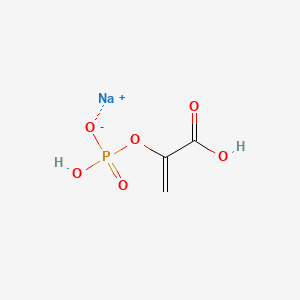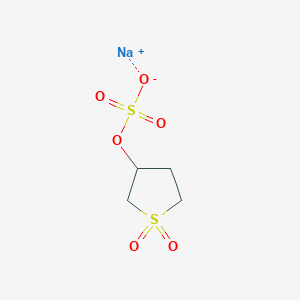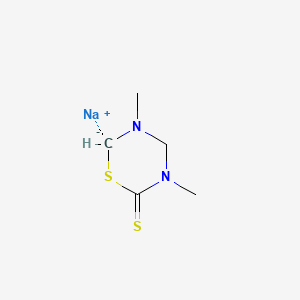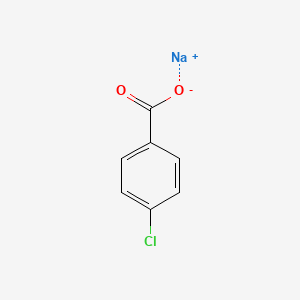
3-chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide (CDPS) is a synthetic compound used in scientific research for a variety of purposes, including the study of biochemical and physiological processes. CDPS has been found to have a number of advantageous properties, including high solubility in aqueous solutions and a relatively low toxicity, making it an ideal compound for use in laboratory experiments.
Applications De Recherche Scientifique
Crystallography and Molecular Interactions
3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide and its derivatives have been structurally characterized using single-crystal X-ray crystallography. Studies on positional isomeric effects, such as those on ortho-, para-, and meta-chloro-substituted derivatives, reveal different crystallization patterns and hydrogen bonding interactions, which are significant in understanding the molecular interactions and stability of these compounds (Köktaş Koca et al., 2015). Additionally, the conformation of the N—H bond and molecular packing in such compounds has been analyzed, providing insights into their potential biological activity (Gowda, Foro, & Fuess, 2007).
Nucleophilic Sulfoalkylation Reagents
In the field of chemistry, these compounds are used in the development of nucleophilic sulfoalkylation reagents. Such reagents are prepared from chloroalkylsulfonyl chlorides and have applications in enhancing the hydrophilicity of polymers and proteins (Adamczyk, Chen, & Mattingly, 2001).
Drug Metabolism and Biocatalysis
In drug metabolism studies, compounds like LY451395, which is a biaryl-bis-sulfonamide and closely related to 3-chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide, have been studied for their metabolization in preclinical species. Microbial-based biocatalytic systems are used to produce mammalian metabolites of such compounds, aiding in the structural characterization and understanding of drug metabolism (Zmijewski et al., 2006).
Proton Exchange Membranes and Fuel Cell Applications
These compounds are also significant in the development of new materials for fuel cell applications. For instance, the synthesis and characterization of disulfonated monomers like 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone, which is structurally related, have been conducted for use in proton exchange membranes in fuel cells (Sankir et al., 2006).
Propriétés
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3NO2S/c10-4-1-5-16(14,15)13-7-2-3-8(11)9(12)6-7/h2-3,6,13H,1,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCKAMPTSFMYAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)CCCCl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219053 |
Source


|
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
CAS RN |
952182-56-8 |
Source


|
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

